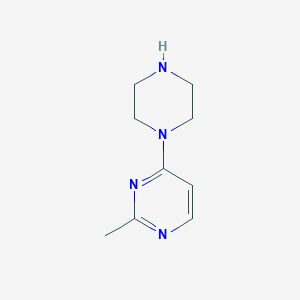







|
REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH3:8])[N:3]=1.[NH:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1>O1CCCC1>[CH3:8][C:4]1[N:3]=[C:2]([N:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)[CH:7]=[CH:6][N:5]=1
|


|
Name
|
|
|
Quantity
|
13 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=NC=C1)C
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
17.5 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCNCC1
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was refluxed for 24 h
|
|
Duration
|
24 h
|
|
Type
|
FILTRATION
|
|
Details
|
The precipitated piperazine hydrochloride was filtered off with suction
|
|
Type
|
WASH
|
|
Details
|
washed with tetrahydrofuran
|
|
Type
|
CUSTOM
|
|
Details
|
Concentration of the solution in vacuo resulted in 19 g of 2-methyl-4-piperazino-pyrimidine
|
|
Type
|
CUSTOM
|
|
Details
|
which was reacted without further purification
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1=NC=CC(=N1)N1CCNCC1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |